molecular formula C18H20ClNOS B3125722 N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 329079-03-0

N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B3125722
CAS No.: 329079-03-0
M. Wt: 333.9 g/mol
InChI Key: RGFYWKFTWCFKRY-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to nitrogen . Acetamides are a class of chemicals that are used in various industries and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a central acetamide group, with a butan-2-yl group attached to one phenyl ring and a chlorophenyl group attached to the other . The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Acetamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, acetamides are solid at room temperature and have relatively high boiling points .

Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

  • Vibrational Spectroscopic Signatures and Computational Approach : The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This was complemented by ab initio calculations, employing density functional theory (DFT) models. The study also delved into stereo-electronic interactions and intermolecular contacts within the crystal structure (Mary, Jenepha et al., 2022).

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : The compound has been synthesized and characterized using various spectroscopic techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. Its crystal structure and conformational properties were examined, providing insights into its molecular geometry and hydrogen bonding models (Lahtinen, Kudva et al., 2014).

Anticancer Potential

  • In Vitro Anticancer Evaluation : The compound has shown potential anticancer activity. It was evaluated against various cancer cell lines, demonstrating its efficacy in inhibiting specific types of cancer cells, suggesting its utility as a lead compound for further anticancer studies (Zyabrev, Demydchuk et al., 2022).

Antibacterial and Antifungal Studies

  • Evaluation as Antimicrobial Agents : Different derivatives of the compound have been explored for their antibacterial and antifungal activities. These studies have helped in understanding the compound's efficacy against various bacterial and fungal strains, contributing to the field of antimicrobial research (Baviskar, Khadabadi et al., 2013).

Molecular Docking and Drug Likeness

  • Molecular Docking and Pharmacokinetic Analysis : The compound has been subjected to in-silico docking and pharmacokinetic analysis, providing insights into its absorption, distribution, metabolism, excretion, and toxicity. This has implications for its potential as an antiviral agent, particularly against COVID-19 (Mary, Siddique et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Some acetamides have antimicrobial and antiproliferative activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it is used. Some acetamides can be hazardous if ingested or inhaled, and may cause irritation to the skin and eyes .

Future Directions

Future research could involve studying the biological activities of this compound and developing methods for its synthesis and purification. This could potentially lead to the development of new drugs or other useful products .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-3-13(2)14-4-8-16(9-5-14)20-18(21)12-22-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFYWKFTWCFKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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